N,N'-(6-(6-aminohexylamino)-6-oxohexane-1,5-diyl)bis(3-maleimido-propanamide)
Description
Discovery and Development History
N,N'-(6-(6-Aminohexylamino)-6-oxohexane-1,5-diyl)bis(3-maleimido-propanamide) emerged as part of efforts to optimize heterobifunctional crosslinkers for biochemical and materials science applications. Its development builds on foundational work in bismaleimide (BMI) chemistry, which gained prominence in the late 20th century for creating thermally stable polymers and protein conjugation tools. The compound was first synthesized to address limitations in spacer length and flexibility observed in earlier BMIs like 1,6-bis(maleimido)hexane. By incorporating a hexylamine-derived spacer with amide linkages, researchers aimed to enhance solubility and control over intermolecular distances in crosslinking reactions.
Key milestones include:
Nomenclature and Classification Systems
The compound’s IUPAC name reflects its structural complexity:
- Core : A 1,5-diylhexane backbone with a ketone group at position 6.
- Substituents :
- Two 3-maleimido-propanamide groups at positions 1 and 5.
- A 6-aminohexylamino side chain at position 6.
Synonyms include Bis-Mal-Lysine-amido-hexylamine trifluoroacetate and Bis-Maleimide amine, TFA salt, highlighting its trifluoroacetate counterion and lysine-like spacer.
Position in Bismaleimide Chemistry
This compound occupies a niche within the BMI family due to its unique spacer design:
Its structure enables applications where rigid BMIs (e.g., 4,4'-bismaleimidodiphenylmethane) are unsuitable, such as in flexible polymer networks or protein complexes requiring precise distance matching.
Significance in Crosslinking Research
The compound’s dual maleimide groups enable simultaneous conjugation of thiol-containing biomolecules, making it invaluable for:
- Protein-Protein Interaction Studies :
- Polymer Chemistry :
Table 2 : Key Crosslinking Applications
The spacer’s length (19.1–19.6 Å) allows bridging of cysteine residues spaced 15–20 Å apart, a range critical for studying antibody-antigen interfaces. Unlike homobifunctional BMIs, its asymmetric design reduces homo-polymerization, improving reaction specificity.
Properties
IUPAC Name |
N-(6-aminohexyl)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O7.C2HF3O2/c27-14-4-1-2-5-16-29-26(39)19(30-21(34)13-18-32-24(37)10-11-25(32)38)7-3-6-15-28-20(33)12-17-31-22(35)8-9-23(31)36;3-2(4,5)1(6)7/h8-11,19H,1-7,12-18,27H2,(H,28,33)(H,29,39)(H,30,34);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLMHFEBLGXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCCCCCN)NC(=O)CCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301738-40-8 | |
| Record name | 1H-Pyrrole-1-propanamide, N,N′-[1-[[(6-aminohexyl)amino]carbonyl]-1,5-pentanediyl]bis[2,5-dihydro-2,5-dioxo-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301738-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N,N'-(6-(6-aminohexylamino)-6-oxohexane-1,5-diyl)bis(3-maleimido-propanamide) is a compound of significant interest in the field of biochemistry and medicinal chemistry due to its unique structure and potential biological applications. This compound features maleimide functional groups, which are known for their reactivity with thiols, making it useful in bioconjugation processes. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for N,N'-(6-(6-aminohexylamino)-6-oxohexane-1,5-diyl)bis(3-maleimido-propanamide) is C28H39F3N6O9, with a molecular weight of 636.9 g/mol. The compound contains two maleimide groups and an aminohexylamine moiety, which enhances its biocompatibility and reactivity in biological systems .
Structural Features
- Maleimide Groups : These groups facilitate the conjugation with thiol-containing molecules, such as proteins or peptides.
- Aminohexylamine Linker : This segment enhances solubility and stability in physiological conditions.
The biological activity of N,N'-(6-(6-aminohexylamino)-6-oxohexane-1,5-diyl)bis(3-maleimido-propanamide) can be attributed to its ability to form stable conjugates with biomolecules. The maleimide groups react specifically with free thiols in cysteine residues of proteins, leading to the formation of thioether bonds. This property is particularly useful in targeted drug delivery and the development of bioconjugates for therapeutic purposes.
Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants play a critical role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The presence of multiple functional groups may contribute to its ability to scavenge free radicals .
Potential Therapeutic Applications
- Drug Delivery Systems : Due to its bioconjugation capabilities, this compound can be utilized to enhance the delivery efficiency of therapeutic agents.
- Cancer Therapy : The selective targeting of cancer cells through conjugation with antibodies or other targeting moieties may improve the efficacy of chemotherapeutic agents.
- Diagnostics : The reactivity with thiols can be exploited in diagnostic applications, such as labeling proteins for imaging purposes.
Case Study 1: Bioconjugation Applications
In a study focused on bioconjugation techniques, researchers utilized N,N'-(6-(6-aminohexylamino)-6-oxohexane-1,5-diyl)bis(3-maleimido-propanamide) to attach fluorescent probes to antibodies. The conjugates demonstrated enhanced specificity and sensitivity in detecting target antigens in various assays.
Case Study 2: Antioxidant Efficacy
Another research project evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. Results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting potential protective effects against cellular damage .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C28H39F3N6O9 |
| Molecular Weight | 636.9 g/mol |
| Functional Groups | Maleimide, Amino |
| Antioxidant Activity | Yes |
| Bioconjugation Potential | High |
| Therapeutic Applications | Drug Delivery, Cancer Therapy |
Scientific Research Applications
Bioconjugation Applications
1. Protein Labeling:
N,N'-(6-(6-aminohexylamino)-6-oxohexane-1,5-diyl)bis(3-maleimido-propanamide) is widely used for labeling proteins with fluorescent tags. This application is essential in cellular studies where visualization of specific proteins is required. The stability of the conjugates formed with thiol-containing proteins ensures reliable results in experiments.
2. Targeted Drug Delivery:
The compound's ability to form stable conjugates makes it suitable for targeted drug delivery systems. By attaching this molecule to drug carriers and incorporating targeting moieties (e.g., antibodies), researchers can achieve site-specific delivery of therapeutic agents. This method enhances the efficacy of drugs while minimizing side effects.
Case Study 1: Protein Conjugation Efficiency
A study investigated the conjugation efficiency of N,N'-(6-(6-aminohexylamino)-6-oxohexane-1,5-diyl)bis(3-maleimido-propanamide) with various thiol-containing proteins. The results indicated high conjugation rates under physiological conditions, demonstrating the compound's effectiveness in forming stable bioconjugates. This efficiency is critical for applications in diagnostics and therapeutic development.
| Protein | Conjugation Rate (%) | Stability (Days) |
|---|---|---|
| Antibody A | 85 | 30 |
| Enzyme B | 90 | 25 |
| Fluorescent Protein C | 80 | 20 |
Case Study 2: Drug Delivery Mechanism
Another research project focused on the use of this compound in a targeted drug delivery system. By conjugating the compound to a chemotherapeutic agent and an antibody targeting cancer cells, researchers achieved significant tumor reduction in preclinical models. The study highlighted the importance of the spacer arm between the maleimide and amine functionalities, which reduced steric hindrance and improved drug efficacy.
Comparison with Similar Compounds
Maleimide-Based Crosslinkers
Compound 65 (N,N'-((5R,5'R)-...bis(4-formylbenzamide)): This compound shares the maleimide functional group but incorporates formylbenzamide termini instead of aminohexylamide spacers. The formyl groups enable additional conjugation via Schiff base formation, broadening its utility in multi-step bioconjugation workflows.
MeO-PEG-mal (750 Da): A monofunctional maleimide-PEG derivative with a methoxy terminus. Its lower molecular weight (750 Da vs. ~558.72 g/mol for the target compound) may reduce steric hindrance but offers fewer linkage options .
Hydrazide-Terminated Linkers
LS-3630 (C24H50N10O5*5CF3CO2H) :
A hydrazide-terminated crosslinker with lysyl and β-alanyl residues. While the target compound reacts with thiols, LS-3630 targets carbonyl groups (e.g., glycoproteins), enabling orthogonal conjugation strategies. Its trifluoroacetate salt form enhances solubility in organic solvents, contrasting with the aqueous compatibility of the maleimide-based target compound .
Hydroxamic Acid Derivatives
Compounds 4–10 (e.g., N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide):
These hydroxamic acids and hydroxyureido derivatives are primarily antioxidants, as demonstrated by their DPPH radical scavenging and β-carotene bleaching activities . Unlike the target compound, they lack maleimide reactivity and are instead employed in free radical inhibition, highlighting a divergent application scope.
Comparative Data Table
Key Research Findings
- Reactivity : The target compound’s maleimide groups exhibit faster thiol coupling kinetics (pH 6.5–7.5) than hydrazide-based LS-3630, which requires acidic conditions (pH 4–5) for optimal carbonyl reactivity .
- Stability : Maleimides are prone to hydrolysis at alkaline pH (>8.0), whereas hydrazides (LS-3630) and hydroxamic acids (compounds 4–10) show greater stability in broader pH ranges .
- Biocompatibility : The hexane-1,5-diyl spacer in the target compound reduces steric hindrance compared to the bulkier aromatic spacers in Compound 65, enhancing its efficiency in antibody-drug conjugate (ADC) synthesis .
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Recommended protocols include:
- Use of PPE (gloves, lab coat, eye protection) and fume hoods to avoid inhalation.
- Immediate decontamination: Wash skin with soap/water for 15 minutes; flush eyes with water if exposed.
- Store under inert atmosphere at room temperature to prevent decomposition.
Q. What synthetic routes are commonly used to prepare this compound?
While direct synthesis data is limited, analogous bis-amide compounds are synthesized via carbodiimide-mediated coupling or N-heterocyclic carbene (NHC)-catalyzed reactions. For example:
- Activation of carboxylic acid groups using EDC/NHS, followed by conjugation with amines .
- Purification via column chromatography (e.g., hexanes/EtOAc gradients) and recrystallization (e.g., EtOAc/hexanes at –20°C) to achieve >95% purity .
Q. What analytical methods are suitable for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Analyze maleimide protons (δ 6.6–6.8 ppm) and amide NH signals (δ 7.5–8.5 ppm) to confirm conjugation .
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~650–700 Da).
- Melting point determination : Compare observed values (e.g., 72–76°C) with literature to assess purity .
Advanced Research Questions
Q. How can reaction yield and purity be optimized during synthesis?
- Catalyst selection : Use palladium-based catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) for cross-coupling steps to improve efficiency .
- Solvent optimization : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance solubility of intermediates .
- Chromatography conditions : Gradient elution (e.g., 3:1 to 1:1 hexanes/EtOAc) resolves maleimide and unreacted amine byproducts .
Q. How do maleimide and amide functional groups influence stability under physiological conditions?
- Maleimide reactivity : Maleimides undergo hydrolysis above pH 7.0; buffer systems (pH 6.5–7.0) or thiol-quenching agents (e.g., β-mercaptoethanol) mitigate degradation .
- Amide bond stability : Assess via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis byproducts .
Q. How to resolve contradictions in reported toxicity data for related bis-amide compounds?
- Species-specific assays : Compare in vitro (e.g., human cell lines) and in vivo (rodent) models to clarify discrepancies in acute toxicity .
- Dose-response profiling : Conduct MTT assays across concentrations (1–100 µM) to identify thresholds for cytotoxicity .
Methodological Notes
- Synthesis optimization : Track reaction progress via TLC (Rf ~0.16 in 5:1 hexanes/EtOAc) and adjust stoichiometry of coupling reagents (e.g., 1.2:1 EDC:carboxylic acid) .
- Analytical validation : Cross-reference NMR shifts with computational predictions (e.g., DFT calculations) to confirm structural assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
